molecular formula C13H12N2O2S B6414375 6-Amino-3-(2-methylthiophenyl)picolinic acid CAS No. 1261984-32-0

6-Amino-3-(2-methylthiophenyl)picolinic acid

Cat. No.: B6414375
CAS No.: 1261984-32-0
M. Wt: 260.31 g/mol
InChI Key: FDXWNRISQRCDQG-UHFFFAOYSA-N
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Description

6-Amino-3-(2-methylthiophenyl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids. Picolinic acids are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and chemistry. This particular compound is characterized by the presence of an amino group at the 6th position and a 2-methylthiophenyl group at the 3rd position of the picolinic acid core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2-methylthiophenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-(2-methylthiophenyl)picolinic acid, undergoes nitration to introduce a nitro group at the 6th position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2-methylthiophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted picolinic acid derivatives.

Scientific Research Applications

6-Amino-3-(2-methylthiophenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-methylthiophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-(2-methylthiophenyl)picolinic acid is unique due to the presence of both the amino group and the 2-methylthiophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-18-10-5-3-2-4-8(10)9-6-7-11(14)15-12(9)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXWNRISQRCDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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